N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide
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Overview
Description
N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide: is a complex organic compound featuring multiple naphthalene and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.
Formation of Naphthalene-2-sulfonyl Chloride: Naphthalene-2-sulfonic acid is then converted to naphthalene-2-sulfonyl chloride using thionyl chloride.
Amidation Reaction: The naphthalene-2-sulfonyl chloride reacts with 4-aminobutanamide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings.
Reduction: Reduction reactions can occur at the sulfonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology
Bioconjugation: The compound is employed in bioconjugation techniques to label proteins and other biomolecules for imaging and diagnostic purposes.
Medicine
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Dye Production: The compound is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism by which N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(Naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)butanamido]phenyl}butanamide is unique due to its multiple naphthalene and sulfonyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring stable and reactive compounds.
Properties
IUPAC Name |
N-[4-[butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl]-N-naphthalen-2-ylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O6S2/c1-3-9-33(37)35(43(39,40)31-21-15-25-11-5-7-13-27(25)23-31)29-17-19-30(20-18-29)36(34(38)10-4-2)44(41,42)32-22-16-26-12-6-8-14-28(26)24-32/h5-8,11-24H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZGCCJLAIQYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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